molecular formula C21H19FN4O2S B11020849 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020849
M. Wt: 410.5 g/mol
InChI Key: AZTBYVVRTBGGRO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide moiety. Its structural complexity arises from the fusion of a thiadiazole ring with a pyrrolidone scaffold, which is further modified with fluorinated aromatic and alkyl substituents.

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O2S/c22-17-8-6-15(7-9-17)12-26-13-16(11-19(26)27)20(28)23-21-25-24-18(29-21)10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,23,25,28)

InChI Key

AZTBYVVRTBGGRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from thiadiazole derivatives. The structural framework includes a thiadiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological properties.

Anticonvulsant Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant activity. For example, studies indicate that derivatives with modifications at the thiadiazole ring can provide protection against seizures in animal models. The mechanism of action is believed to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .

Table 1: Summary of Anticonvulsant Activity in Thiadiazole Derivatives

CompoundModel UsedDosage (mg/kg)Protection (%)
Compound AMES3066.67
Compound BPTZ10080.00
N-(5-benzyl...)scPTZ/MESTBDTBD

Antibacterial Activity

This compound has shown promising antibacterial properties against various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The structure-activity relationship (SAR) indicates that modifications in the benzyl unit significantly impact antibacterial efficacy .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BS. epidermidis16 µg/mL
N-(5-benzyl...)TBDTBD

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential use in treating inflammatory conditions. This activity is crucial as it relates to pain management and inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Anticonvulsant Study : A study evaluated various thiadiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds were assessed for neurotoxicity using the rotarod method, establishing a safety profile alongside efficacy .
  • Antibacterial Evaluation : Another research highlighted the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and their antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings indicated that certain structural modifications could enhance antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Assessment : In a comparative study of various thiadiazole compounds, it was found that specific substitutions led to increased COX inhibition rates, thereby suggesting potential therapeutic applications in managing inflammation .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring and a pyrrolidine moiety. The synthesis typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide.
  • Introduction of the Benzyl Group : The benzyl group is introduced via nucleophilic substitution reactions with appropriate halides.
  • Formation of the Pyrrolidine Moiety : The final step involves coupling the thiadiazole derivative with an appropriate carboxylic acid derivative to form the desired product.

Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide exhibits significant biological activities, particularly in anticancer research.

Antitumor Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro Studies : The compound showed promising results against glioblastoma and other cancer cell lines, leading to cell cycle arrest and apoptosis.
Cell LinePercent Growth Inhibition (%)
Glioblastoma75.99
OVCAR-885.26
NCI-H46086.61

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and metastasis.

Other Potential Applications

Beyond its anticancer properties, this compound may have implications in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive bacteria.
  • Anti-diabetic Activity : Some derivatives of thiadiazole compounds have shown efficacy in lowering glucose levels in diabetic models.

Case Studies

Several studies have highlighted the effectiveness of related compounds in various applications:

  • A study published in ACS Omega demonstrated that similar thiadiazole derivatives exhibited significant anticancer activity against multiple cell lines, reinforcing the potential therapeutic applications of this class of compounds .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and benzyl substituents are susceptible to oxidation under controlled conditions:

  • Thiadiazole Sulfur Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives.

  • Benzyl Group Oxidation : The 4-fluorobenzyl moiety undergoes oxidation with CrO₃ or NaIO₄ to yield 4-fluorobenzoic acid derivatives.

Table 1: Oxidation Reaction Conditions

Reaction TargetReagentConditionsProduct
Thiadiazole sulfurH₂O₂ (30%)H₂SO₄, 60°C, 2 hrsSulfoxide derivative
4-Fluorobenzyl groupKMnO₄ (aq)H₂O, 80°C, 4 hrs4-Fluorobenzoic acid analog

Nucleophilic Substitution

The thiadiazole ring’s electrophilic carbon atoms facilitate nucleophilic substitution:

  • Thiadiazole C-2 Substitution : Reacts with amines (e.g., piperidine) or alkoxides in polar aprotic solvents (DMF, DMSO) to replace the benzyl group .

  • Fluorobenzyl Group Reactivity : The para-fluorine atom participates in aromatic nucleophilic substitution with strong nucleophiles (e.g., –OH, –NH₂) under basic conditions.

Example Reaction Pathway :
Thiadiazole-C2-Benzyl+NH(CH2)5DMF, 100°CThiadiazole-C2-Piperidine\text{Thiadiazole-C}_2\text{-Benzyl} + \text{NH(CH}_2\text{)}_5 \xrightarrow{\text{DMF, 100°C}} \text{Thiadiazole-C}_2\text{-Piperidine}

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding a carboxylic acid and a thiadiazol-2-amine derivative.

  • Basic Hydrolysis : NaOH (2M) at 80°C produces a carboxylate salt and the corresponding amine.

Table 2: Hydrolysis Outcomes

ConditionReagentTemperatureProducts
AcidicHCl (6M)RefluxPyrrolidine-3-carboxylic acid + amine
BasicNaOH (2M)80°CSodium carboxylate + amine

Hydrogenation Reactions

Catalytic hydrogenation targets unsaturated bonds:

  • Pyrrolidone Ring Reduction : H₂/Pd-C in ethanol reduces the 5-oxo group to a hydroxyl group, forming a pyrrolidine alcohol derivative.

  • Benzyl Group Hydrogenolysis : H₂/Pd-C cleaves the benzyl-thiadiazole bond, yielding a thiadiazol-2-amine and toluene .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : The brominated thiadiazole intermediate reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst.

  • Buchwald-Hartwig Amination : The 4-fluorobenzyl group undergoes C–N coupling with amines in the presence of Pd(OAc)₂/Xantphos .

Key Mechanistic Insight :
The thiadiazole ring acts as an electron-deficient heterocycle, enhancing reactivity in cross-coupling reactions .

Structural Analog Reactivity (Comparative Analysis)

Patented analogs reveal additional reaction trends :

Analog ModificationReaction TypeOutcome
Chlorophenyl-ethyl substituentNucleophilic aromatic substitutionEnhanced enzyme inhibition activity
Piperidine-methyl substitutionReductive aminationImproved metabolic stability

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and volatile thiadiazole fragments.

  • Photostability : UV light exposure (254 nm) induces cleavage of the carboxamide bond.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their properties, emphasizing substituent variations, synthetic yields, and physicochemical characteristics:

Compound Name / ID Thiadiazole Substituent Pyrrolidine Substituent Molecular Formula Molecular Weight Yield (%) Melting Point (°C) / Physical State Key Reference
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide (Target Compound) Benzyl 4-Fluorobenzyl C₂₂H₂₀FN₄O₂S 433.48 N/A N/A
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide () Methyl 4-Fluorobenzyl C₁₆H₁₆FN₄O₂S 363.39 N/A N/A
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide () Isopropyl 4-Fluorophenyl C₁₇H₁₈FN₄O₂S 377.41 N/A N/A
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide () Cyclohexyl 4-Fluorophenyl C₁₉H₂₁FN₄O₂S 388.46 N/A N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5h, ) Benzylthio 2-Isopropylphenoxyacetamide C₂₁H₂₂N₄O₂S₂ 450.55 88 133–135 (Solid)
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide () Dibenzylimidazolidinone 4-Fluorobenzyl C₂₉H₂₈FN₄O₃ 531.56 34 Colorless oil

Key Observations:

Substituent Effects on Physicochemical Properties: The benzyl substituent on the thiadiazole ring (Target Compound vs. 5h) correlates with higher molecular weight (433.48 vs. 450.55) and solid-state stability (melting point 133–135°C for 5h) . Fluorinated aromatic groups (e.g., 4-fluorobenzyl in the Target Compound vs.

Synthetic Efficiency: Compounds with alkylthio substituents (e.g., 5h in ) exhibit higher yields (88%) compared to imidazolidinone-containing analogs (34% in ), suggesting steric or electronic challenges in the latter’s synthesis .

Structural Diversity :

  • Replacing the benzyl group with cyclohexyl () or isopropyl () on the thiadiazole ring alters steric bulk and solubility, which may influence target binding or metabolic stability .

Q & A

Q. What are the common synthetic routes for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide?

A typical approach involves coupling a 1,3,4-thiadiazole amine derivative with a functionalized pyrrolidone intermediate. For example, thiadiazole precursors can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment for precipitation . The pyrrolidone moiety may be prepared via nucleophilic substitution or condensation reactions, as seen in analogous compounds where fluorobenzyl groups are introduced using alkylation or acylation strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent connectivity and stereochemistry. For instance, the 5-oxopyrrolidine carbonyl resonance typically appears near δ 170-175 ppm in ¹³C NMR, while aromatic protons from benzyl groups show splitting patterns in ¹H NMR .
  • IR Spectroscopy : Peaks at ~1650-1750 cm⁻¹ indicate carbonyl groups (pyrrolidone and carboxamide), and thiadiazole C=N stretches appear near 1500 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers ensure purity during synthesis?

Recrystallization from DMSO/water mixtures (2:1 ratio) effectively removes impurities, as demonstrated in thiadiazole derivatives . Chromatographic methods (e.g., silica gel column) or preparative HPLC are recommended for polar intermediates, with monitoring via TLC or LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically modify substituents on the thiadiazole and pyrrolidone rings. For example:

  • Replace the 4-fluorobenzyl group with other halogens (e.g., Cl, Br) to assess electronic effects.
  • Vary the benzyl group on the thiadiazole ring to explore steric and hydrophobic interactions. Molecular docking (e.g., using AutoDock Vina) against target proteins can predict binding modes, as shown in pyrazole-carbothioamide analogs targeting bacterial enzymes .

Q. What computational methods resolve contradictions in spectral data or reactivity predictions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and IR vibrations, helping assign ambiguous peaks. For instance, discrepancies in carbonyl stretching frequencies between experimental and predicted data may arise from solvent effects, which DFT can simulate .

Q. How to address conflicting biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Metabolic Stability Tests : Use liver microsomes to assess if metabolite interference affects results.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, as seen in antibacterial evaluations of pyrrolidine derivatives .

Q. What strategies improve yield in multi-step syntheses?

  • Optimize Reaction Order : Introduce sterically demanding groups (e.g., 4-fluorobenzyl) early to avoid steric hindrance in later steps.
  • Catalyst Screening : Pd-based catalysts enhance coupling reactions for aryl-thiadiazole bonds.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps, as applied in thiadiazole syntheses .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
5-Oxopyrrolidone C=O172.3 (¹³C)1745
Thiadiazole C=N152.8 (¹³C)1510
Aromatic C-F (4-F-Bn)162.5 (¹³C, J = 245 Hz)N/A
Data derived from analogous pyrrolidine-thiadiazole hybrids

Q. Table 2. Reaction Optimization Parameters

ParameterStandard ConditionsImproved Conditions
Cyclization Temperature90°C (reflux)110°C (microwave)
CatalystNonePd(OAc)₂ (5 mol%)
Yield66% 82%

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